1-Oxo-1lambda4-thiomorpholine-3-carboxylic acid hydrochloride

Description

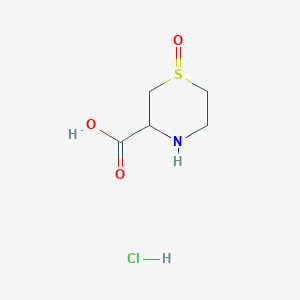

1-Oxo-1lambda4-thiomorpholine-3-carboxylic acid hydrochloride (CAS: 1803566-72-4) is a thiomorpholine derivative with the molecular formula C₅H₉NO₃S·HCl and a molecular weight of 199.65 g/mol. It belongs to the class of heterocyclic compounds, featuring a six-membered ring containing sulfur (thioether) and nitrogen atoms, along with a ketone (oxo) group at position 1 and a carboxylic acid moiety at position 3. The hydrochloride salt enhances its solubility in polar solvents, making it a valuable building block in pharmaceutical and chemical research .

Properties

IUPAC Name |

1-oxo-1,4-thiazinane-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3S.ClH/c7-5(8)4-3-10(9)2-1-6-4;/h4,6H,1-3H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGMNTLLDOSUFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)CC(N1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and General Strategy

The synthesis generally begins from thiomorpholine or its derivatives, which are commercially available and cost-effective starting materials. The key steps involve:

- Oxidation of the sulfur atom to the sulfoxide (1-oxo-1lambda4) state.

- Introduction or preservation of the carboxylic acid group at the 3-position of the thiomorpholine ring.

- Formation of the hydrochloride salt for enhanced stability and handling.

Oxidation Step

A common approach uses controlled oxidation of thiomorpholine derivatives to the sulfoxide stage. Oxidants such as hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or peracids are employed under mild conditions to avoid over-oxidation to sulfone or ring degradation.

Carboxylation and Ring Functionalization

The carboxylic acid at the 3-position can be introduced via:

- Direct oxidation of a methyl or alkyl substituent at C-3.

- Ring-opening and re-cyclization strategies involving dicarboxylic acid esters.

- Hydrolysis of ester intermediates formed during synthetic sequences.

Formation of Hydrochloride Salt

The final compound is often isolated as the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, which aids in crystallization and purification.

Detailed Preparation Procedure (Representative Example)

| Step | Reagents & Conditions | Description | Yield / Notes |

|---|---|---|---|

| 1. Oxidation | Thiomorpholine derivative + mCPBA (1.1 equiv), dichloromethane, 0-5 °C, 2-4 h | Selective oxidation of sulfur to sulfoxide | High selectivity; avoid over-oxidation |

| 2. Carboxylation | Reaction with 3-chloropropionic acid or ester, base (e.g., NaHCO3), reflux | Introduction of carboxyl group at 3-position | Moderate to good yields |

| 3. Hydrolysis | Ester intermediate + aqueous acid/base, reflux | Conversion of ester to carboxylic acid | Quantitative conversion |

| 4. Salt Formation | Treatment with HCl in ethanol or ether | Formation of hydrochloride salt | Crystallization of pure product |

Research Findings and Optimization

- Reaction temperature control is critical during oxidation to prevent sulfone formation.

- Use of mild oxidants and stoichiometric control improves yield and purity.

- Solvent choice (e.g., dichloromethane, acetonitrile) affects reaction rate and selectivity.

- Purification by recrystallization from ethanol or ethyl acetate yields high-purity hydrochloride salt.

- Continuous flow oxidation methods have been explored industrially for scalability and reproducibility.

Comparative Data Table of Oxidation Conditions

| Oxidant | Temperature | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|

| mCPBA | 0-5 °C | 2-4 | 85-90 | High selectivity, mild |

| H2O2 (30%) | RT | 6-8 | 70-80 | Requires catalyst, slower |

| Peracetic acid | 0-10 °C | 3-5 | 75-85 | Moderate selectivity |

| Oxone | RT | 4-6 | 65-75 | Environmentally friendly |

Industrial and Scale-Up Considerations

- Use of continuous stirred tank reactors (CSTR) for oxidation step to maintain temperature and reaction time.

- Automated dosing of oxidant to prevent excess and side reactions.

- Crystallization under controlled cooling to obtain consistent particle size and purity.

- Waste treatment protocols for oxidant residues and acidic byproducts.

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-1lambda4-thiomorpholine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the compound back to its thiomorpholine precursor.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Thiomorpholine derivatives.

Substitution: N-alkyl or N-acyl thiomorpholine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 1-Oxo-1lambda4-thiomorpholine-3-carboxylic acid hydrochloride exhibit antibacterial properties. For instance, studies have demonstrated that derivatives of thiomorpholine can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study:

A study published in a peer-reviewed journal highlighted the synthesis of thiomorpholine derivatives and their evaluation against multiple bacterial strains. The results indicated a significant reduction in bacterial viability at low concentrations, suggesting potential as a new class of antibiotics .

Pharmaceutical Development

The compound is being explored for its potential as a lead compound in drug development. Its structural features allow for modifications that can enhance efficacy and reduce toxicity. Researchers are investigating its role as an anti-inflammatory agent and its ability to modulate neurotransmitter levels, which could be beneficial in treating neurological disorders.

Case Study:

In a recent pharmacological study, researchers synthesized several derivatives of this compound. These derivatives were tested for their anti-inflammatory effects in animal models, showing promising results in reducing inflammation markers .

Potential Therapeutic Uses

The therapeutic applications of this compound extend beyond antimicrobial activity. Its potential roles include:

- Anticancer Agents: Some studies suggest that modifications of thiomorpholine compounds can induce apoptosis in cancer cells.

- Neurological Disorders: Due to its ability to influence neurotransmitter systems, it may serve as a treatment option for conditions like depression or anxiety.

Case Study:

A recent investigation into the anticancer properties of thiomorpholine derivatives showed that specific modifications led to increased cytotoxicity against human cancer cell lines, indicating their potential as chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 1-Oxo-1lambda4-thiomorpholine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Key Differences and Implications

Oxo vs. Dioxo Substituents :

- The presence of a single oxo group in the target compound confers moderate electron-withdrawing effects, whereas the 1,1-dioxo analogue (CAS 1461706-29-5) exhibits stronger sulfonyl character, enhancing its reactivity in electrophilic substitutions and enzyme inhibition (e.g., SARS-CoV-2 3CLpro inhibition as seen in related hydrochloride derivatives) .

Side-Chain Modifications :

- The acetic acid derivative (CAS 1384429-47-3) introduces an additional carboxylic group, expanding its utility in chelation or prodrug design. This contrasts with the parent compound’s simpler structure, which is more suited for straightforward derivatization .

Saturation and Ring Systems :

- Hexahydro-pyrrolo-morpholine derivatives (e.g., ) feature a fused bicyclic system with full saturation, reducing ring strain and improving thermal stability. This makes them preferable for agrochemical formulations requiring prolonged environmental persistence .

Hydrochloride Salt Effects :

- All listed hydrochlorides exhibit improved aqueous solubility compared to their free-base counterparts. For instance, the acid stability of Nicardipine Hydrochloride () suggests similar pH-dependent behavior in thiomorpholine derivatives, critical for oral bioavailability in drug formulations.

Biological Activity

Overview

1-Oxo-1lambda4-thiomorpholine-3-carboxylic acid hydrochloride is a heterocyclic compound characterized by its unique structure that includes both sulfur and nitrogen atoms. Its molecular formula is CHNOS·HCl, indicating the presence of a carboxylic acid group, which is crucial for its biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas, including antimicrobial and anticancer activities.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. It has been suggested that this compound may act as an enzyme inhibitor , binding to the active sites of certain enzymes and blocking their activity, which can lead to significant biochemical effects. This mechanism is particularly relevant in the context of cancer therapy, where inhibition of tumor-promoting enzymes can hinder cancer progression.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, making it a candidate for further development as an antibiotic agent.

Anticancer Properties

Research has also explored the anticancer potential of this compound. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in these cells highlights its potential as a therapeutic agent in oncology.

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, researchers tested the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential utility in treating infections caused by these pathogens.

Case Study 2: Cancer Cell Inhibition

Another study focused on the compound's effects on human breast cancer cell lines (MCF-7). The treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity.

Data Table: Biological Activity Overview

| Activity Type | Target Organism/Cell Line | Concentration (µg/mL) | Effect Observed |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 | Significant growth inhibition |

| Antimicrobial | Escherichia coli | 50 | Significant growth inhibition |

| Anticancer | MCF-7 (Breast Cancer) | Varies | Dose-dependent viability reduction |

Q & A

Q. What validated analytical methods are recommended for quantifying 1-Oxo-1λ⁴-thiomorpholine-3-carboxylic acid hydrochloride in pharmaceutical research?

- Methodology : Reverse-phase HPLC with UV detection is widely used. A validated protocol involves:

- Column : Kromasil C18 (150 mm × 4.6 mm, 5 µm) .

- Mobile phase : 0.03 mol·L⁻¹ potassium phosphate buffer (pH adjusted) and methanol (70:30 v/v) .

- Flow rate : 1 mL·min⁻¹, detection at 207 nm .

- Validation : Linear range of 1.09–10.90 µg·mL⁻¹ (R² = 0.9999), recovery rates 99.67–100.1% with RSD <1.3% .

- Application : Adapt this method by adjusting the mobile phase ratio or wavelength based on the compound’s UV profile.

Q. How can researchers confirm the structural identity of 1-Oxo-1λ⁴-thiomorpholine-3-carboxylic acid hydrochloride?

- Methodology :

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Compare peaks with reference standards (e.g., 1-Oxothiomorpholine hydrochloride, CAS 76176-87-9) .

- Mass Spectrometry : Use high-resolution MS to verify molecular weight (e.g., compare with C₇H₁₃NO₃·HCl, MW 196 ).

- Chromatographic Purity : Pair HPLC with a diode-array detector to confirm retention time and spectral consistency .

Advanced Research Questions

Q. How can discrepancies in purity assessments between HPLC and spectrophotometric methods be resolved?

- Methodology :

- Comparative Analysis : Validate both methods using spiked samples to identify interference (e.g., excipients or degradation products) .

- Method Optimization : Adjust mobile phase composition (e.g., acetonitrile vs. methanol) to improve peak resolution .

- Cross-Validation : Use USP-grade reference standards (e.g., oxymorphone HCl monograph protocols) to calibrate instruments and ensure accuracy .

Q. What synthesis optimization strategies reduce by-products in the preparation of 1-Oxo-1λ⁴-thiomorpholine-3-carboxylic acid hydrochloride?

- Methodology :

- Stepwise Synthesis : Adopt a two-step approach (substitution followed by hydrolysis) to isolate intermediates and minimize side reactions .

- Catalytic Efficiency : Explore green catalysts (e.g., thiamine hydrochloride) to enhance reaction specificity under aqueous conditions .

- Temperature Control : Maintain mild temperatures (e.g., 40–60°C) to prevent thermal degradation .

Q. How do researchers address variability in NMR data for structural characterization?

- Methodology :

- Deuterated Solvents : Use D₂O or DMSO-d₆ to eliminate solvent interference .

- Internal Standards : Add tetramethylsilane (TMS) for chemical shift calibration .

- Multi-Dimensional NMR : Perform COSY or HSQC experiments to resolve overlapping signals in complex spectra .

Method Development & Validation

Q. What strategies ensure robust method transfer between laboratories for analyzing this compound?

- Methodology :

- Inter-Lab Calibration : Share reference standards (e.g., USP-certified materials) to harmonize results .

- Documentation : Follow ICH Q2(R1) guidelines for validation parameters (specificity, linearity, precision) .

Data & Literature Review

Q. How can researchers systematically identify conflicting data in published studies on this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.